N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide
Description
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide is a complex organic compound characterized by a dihydropyridine core substituted with a 4-chlorophenylmethyl group and a benzohydrazide moiety featuring a methylsulfanyl (SCH₃) group at the 2-position. The dihydropyridine scaffold is well-documented for its pharmacological versatility, including roles in enzyme inhibition and receptor modulation .
This compound is synthesized via multi-step organic reactions, typically involving condensation of activated carbonyl intermediates with hydrazide derivatives. Its molecular weight is estimated to be ~450–460 g/mol, based on structurally analogous compounds .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(2-methylsulfanylbenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-29-18-5-3-2-4-17(18)21(28)24-23-20(27)15-8-11-19(26)25(13-15)12-14-6-9-16(22)10-7-14/h2-11,13H,12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYVTUWDLWALJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(methylsulfanyl)benzohydrazide is highlighted through comparisons with related dihydropyridine and benzohydrazide derivatives. Key differences in substituents, biological activities, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights:
Substituent Effects :
- Methylsulfanyl (SCH₃) : Compared to methoxy (OCH₃) or methyl (CH₃) groups, the SCH₃ group in the target compound may confer greater lipophilicity and sulfur-specific interactions (e.g., with cysteine residues in enzymes) .
- Halogen Variations : The 4-chlorophenyl group in the target compound vs. bromine or fluorine in analogs impacts steric and electronic properties, influencing binding to halogen-binding pockets .
Biological Activity Trends: Antimicrobial activity is common in halogenated dihydropyridines (e.g., bromine-substituted analogs) , whereas sulfonohydrazides (e.g., ) are often explored for metabolic stability in drug design. The target compound’s methylsulfanyl group may bridge these roles.
Synthetic Accessibility :
- Hydrazide derivatives generally require milder reaction conditions compared to carboxamides or sulfonamides, favoring scalability .
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